molecular formula C16H14BrN5O B2984883 (Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 403649-21-8

(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2984883
CAS No.: 403649-21-8
M. Wt: 372.226
InChI Key: IQMRFELEUOLRFF-ZDLGFXPLSA-N
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Description

(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C16H14BrN5O and its molecular weight is 372.226. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Compounds with structural similarities to "(Z)-N'-(3-bromobenzylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide" have been synthesized and characterized through various spectroscopic methods, including FT-IR, 1H & 13C NMR, and ESI-MS. These studies often involve confirming the configuration of hydrazonoic groups and investigating molecular structures in different media, optimizing theoretical structures using calculations like hybrid B3LYP/6-311++G**. For instance, Karrouchi et al. (2021) synthesized and characterized (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide, exploring its spectroscopic properties and potential as an anti-diabetic agent through molecular docking studies (Karrouchi et al., 2021).

Antimicrobial Activity

Several novel derivatives based on pyrazole and carbohydrazide frameworks have been evaluated for their antimicrobial properties. Abdel‐Aziz et al. (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives showing significant antimicrobial activity (Abdel‐Aziz et al., 2009).

Magnetic and Catalytic Studies

Research on compounds structurally related to "this compound" includes investigations into their magnetic properties and catalytic activities. Sutradhar et al. (2017) studied mixed ligand aroylhydrazone and N-donor heterocyclic Lewis base Cu(II) complexes, examining their antiproliferative effects and potential as anticancer agents (Sutradhar et al., 2017).

Molecular Docking and Spectroscopic Investigations

Pillai et al. (2017) conducted vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies on N′-diphenylmethylidene-5-methyl-1H-pyrazole-3-carbohydrazide, highlighting its industrial and biological importance and potential inhibitor properties against specific targets (Pillai et al., 2017).

Properties

IUPAC Name

N-[(Z)-(3-bromophenyl)methylideneamino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN5O/c1-22-7-3-6-15(22)13-9-14(20-19-13)16(23)21-18-10-11-4-2-5-12(17)8-11/h2-10H,1H3,(H,19,20)(H,21,23)/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQMRFELEUOLRFF-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C\C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.